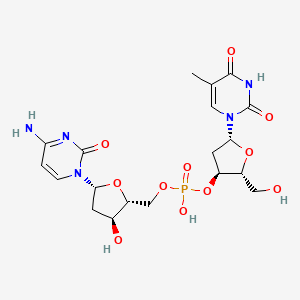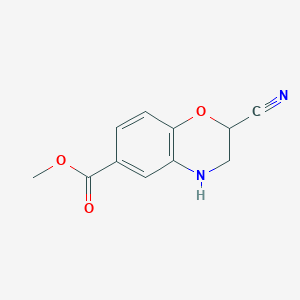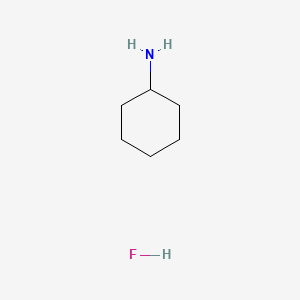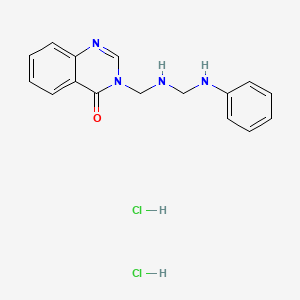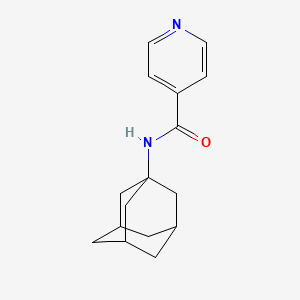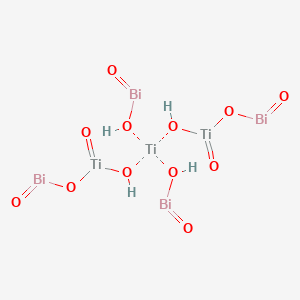
Sulfuric acid--N-(2-hydroxy-3-phenoxypropyl)guanidine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Azaniumylcarbonimidoyl)-(2-hydroxy-3-phenoxypropyl)azanium sulfate is a chemical compound with the CAS number 63273-74-5. It is used primarily in experimental and research settings. This compound is known for its unique structure, which includes both azaniumylcarbonimidoyl and hydroxy-phenoxypropyl groups, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Azaniumylcarbonimidoyl)-(2-hydroxy-3-phenoxypropyl)azanium sulfate typically involves the reaction of azaniumylcarbonimidoyl chloride with 2-hydroxy-3-phenoxypropylamine in the presence of a suitable base. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(Azaniumylcarbonimidoyl)-(2-hydroxy-3-phenoxypropyl)azanium sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the azaniumylcarbonimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
(Azaniumylcarbonimidoyl)-(2-hydroxy-3-phenoxypropyl)azanium sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Azaniumylcarbonimidoyl)-(2-hydroxy-3-phenoxypropyl)azanium sulfate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (Azaniumylcarbonimidoyl)-(2-hydroxy-3-phenoxypropyl)azanium chloride
- (Azaniumylcarbonimidoyl)-(2-hydroxy-3-phenoxypropyl)azanium nitrate
- (Azaniumylcarbonimidoyl)-(2-hydroxy-3-phenoxypropyl)azanium phosphate
Uniqueness
What sets (Azaniumylcarbonimidoyl)-(2-hydroxy-3-phenoxypropyl)azanium sulfate apart from similar compounds is its sulfate group, which can influence its solubility, reactivity, and interaction with biological molecules. This unique feature makes it particularly useful in specific research and industrial applications .
Properties
CAS No. |
63273-74-5 |
|---|---|
Molecular Formula |
C10H17N3O6S |
Molecular Weight |
307.33 g/mol |
IUPAC Name |
2-(2-hydroxy-3-phenoxypropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C10H15N3O2.H2O4S/c11-10(12)13-6-8(14)7-15-9-4-2-1-3-5-9;1-5(2,3)4/h1-5,8,14H,6-7H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
RVSORJBNVJNGAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(Tributylstannyl)oxy]carbonyl]pyridine](/img/structure/B13757355.png)
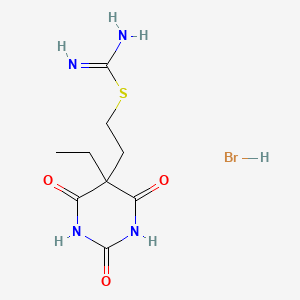
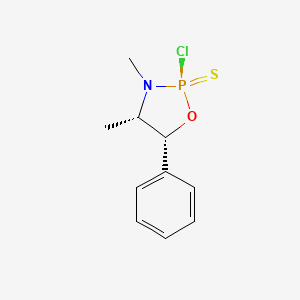
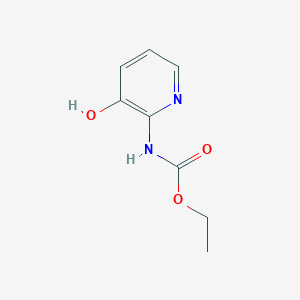
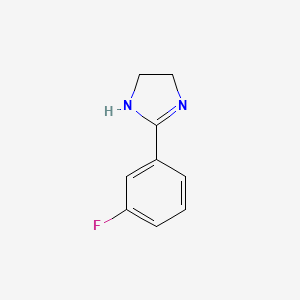
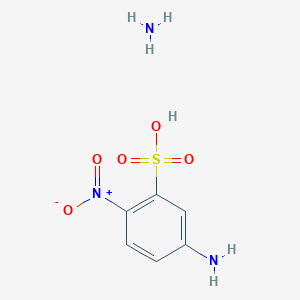
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
